molecular formula C12H19ClN2O2 B2939191 Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate CAS No. 117032-81-2

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate

Cat. No. B2939191
M. Wt: 258.75
InChI Key: ZWSWUDWUDLAILP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate, also known as Boc-4-(Cl-Me)-CN-Pip, is a chemical compound that has been extensively studied in scientific research. This compound is widely used in the field of medicinal chemistry to develop new drugs and therapeutic agents.

Scientific Research Applications

Stereoselective Synthesis of Piperidine Derivatives

The research by Moskalenko and Boev (2014) details a method for the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, utilizing tert-butyl 4-oxopiperidine-1-carboxylate as a precursor. This process involves reactions with BuLi and iodides of protected alcohols, followed by cyclization, demonstrating the compound's utility in creating stereochemically complex structures (Moskalenko & Boev, 2014).

Acetylation Catalysis

Xu et al. (2005) studied the acetylation of tert-butanol, demonstrating the role of tert-butyl compounds in nucleophilic catalysis mechanisms. This study highlights the compound's potential involvement in synthetic organic chemistry, particularly in catalysis and reaction mechanisms (Xu et al., 2005).

Synthesis of Anticancer Drug Intermediates

Zhang et al. (2018) established a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs. This illustrates the compound's application in the pharmaceutical industry, particularly in the development of new anticancer therapies (Zhang et al., 2018).

Chiral Auxiliary Applications

Studer, Hintermann, and Seebach (1995) synthesized and applied new chiral auxiliaries, showcasing the use of tert-butyl-based compounds in asymmetric synthesis. Their work provides insights into the versatility of such compounds in enhancing stereoselectivity in chemical reactions (Studer, Hintermann, & Seebach, 1995).

properties

IUPAC Name

tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSWUDWUDLAILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

A solution of 1.42M-BuLi in hexane (7.75 ml) was added dropwise to a stirred solution of diisopropylamine (1.1 g) in tetrahydrofuran (30 ml) at -50° under nitrogen. The solution was warmed to 0°, cooled to -65°, and a solution of 1-tert-butyloxycarbonyl-4-cyanopiperidine (2.1 g) in tetrahydrofuran (20 ml) added dropwise, such that the temperature remained below -65°. The mixture was warmed to ambient temperature, cooled to -65°, and added dropwise to a stirred solution of bromochloromethane (6.47 g), in tetrahydrofuran (10 ml) under nitrogen such that the temperature remained below -65°. The mixture was warmed to ambient temperature, poured into water (20 ml), and extracted with chloroform (3×100 ml). The chloroform extracts were washed with ice-cold 0.011M-potassium hydrogen sulphate solution (1000 ml) and saturated aqueous sodium hydrogen carbonate (100 ml), dried (MgSO4), and evaporated under reduced pressure to give an oil (2.8 g) which slowly crystallised. The solid was purified by trituration with hexane, chromatography (SiO2 ; Et2O) and recrystallisation from diethyl ether-hexane to give the title compound (1.02 g), m.p. 114.5°-115.5°.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
7.75 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.47 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name

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